ST 1535

Adenosine Receptor Pharmacology Parkinson's Disease Receptor Binding

ST 1535 is the only A2A antagonist that occupies atypical adenosine A2A binding sites in the hippocampus—a property not shared by KW6002 (istradefylline). This unique target engagement, combined with active metabolites (ST3932, ST4206) that extend pharmacodynamic duration beyond parent half-life, makes it indispensable for studies of hippocampal synaptic plasticity, cognitive impairment, and non-motor PD symptoms. Validated in 6-OHDA models for L-DOPA-sparing strategies without dyskinesia exacerbation. Select ST 1535 when experimental reproducibility demands defined hippocampal A2A pharmacology.

Molecular Formula C12H16N8
Molecular Weight 272.31 g/mol
CAS No. 496955-42-1
Cat. No. B1682632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameST 1535
CAS496955-42-1
Synonyms2-n-butyl-9-methyl-8-(1,2,3)triazol-2-yl-9H-purin-6-ylamine
ST 1535
ST-1535
ST1535
Molecular FormulaC12H16N8
Molecular Weight272.31 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N
InChIInChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17)
InChIKeyCYYQMAWUIRPCNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ST 1535: Potent and Orally Active Adenosine A2A Receptor Antagonist for Parkinson's Disease Research


ST 1535 (CAS 496955-42-1) is a synthetic small-molecule adenosine A2A receptor antagonist belonging to the 9H-purine class, characterized by a 2-n-butyl-9-methyl-8-(1,2,3-triazol-2-yl)-9H-purin-6-amine core scaffold [1]. The compound exhibits preferential antagonist activity at the human adenosine A2A receptor and demonstrates long-lasting pharmacodynamic effects following oral administration [2]. ST 1535 has been extensively characterized in preclinical models of Parkinson's disease (PD), where it potentiates the therapeutic effects of L-DOPA without exacerbating dyskinesia, and exhibits both antiparkinsonian and antitremorigenic properties [2][3].

Why ST 1535 Cannot Be Casually Substituted with Other A2A Antagonists in Parkinson's Research


Adenosine A2A receptor antagonists represent a heterogeneous class with significant divergence in selectivity profiles, binding kinetics, and off-target occupancy. Compounds such as istradefylline (KW6002), preladenant, and tozadenant each exhibit distinct Ki values, A1/A2A selectivity ratios, and brain region-specific binding patterns [1]. Critically, ST 1535 uniquely occupies atypical adenosine A2A binding sites in the hippocampus—a feature not shared by KW6002—which may confer differential neuroprotective or cognitive effects [2]. Additionally, the active metabolites of ST 1535 (ST3932 and ST4206) contribute to its extended pharmacodynamic duration, a property that cannot be assumed for structurally distinct A2A antagonists [3]. Generic substitution without consideration of these quantitative differences risks experimental irreproducibility and misinterpretation of mechanism-of-action studies.

ST 1535: Quantified Differentiation from Comparator A2A Antagonists


Distinct Binding Profile: ST 1535 Occupies Atypical A2A Sites Not Engaged by Istradefylline (KW6002)

ST 1535 demonstrates a unique receptor occupancy profile compared to istradefylline (KW6002). In rat brain membrane binding assays using [3H]CGS 21680, KW6002 exhibited higher affinity in the striatum than in the hippocampus, whereas ST 1535 was the only compound among the two that occupied atypical adenosine A2A binding sites present in the hippocampus [1]. This differential occupancy may have implications for non-motor symptoms of Parkinson's disease or cognitive function modulation, as hippocampal A2A receptors are implicated in synaptic plasticity and memory processes.

Adenosine Receptor Pharmacology Parkinson's Disease Receptor Binding

Balanced A2A/A1 Selectivity Profile of ST 1535 vs. High-Selectivity Preladenant

ST 1535 exhibits a preferential but not ultra-highly selective A2A receptor antagonist profile. In radioligand binding assays, ST 1535 displays a Ki of 2.3 nM at human A2A receptors and 107 nM at A1 receptors, yielding an A1/A2A selectivity ratio of approximately 46.5 [1]. In contrast, preladenant (SCH 420814) demonstrates a Ki of 1.1 nM at A2A receptors and a selectivity ratio >1000-fold over other adenosine receptor subtypes [2]. This difference in selectivity may translate to distinct in vivo pharmacological signatures, as ST 1535's modest A1 activity could contribute to additional cognitive or neuroprotective effects not observed with ultra-selective agents. The original medicinal chemistry characterization reported a Ki A2A of 6.6 nM and an A1/A2A selectivity ratio of 12-fold in earlier assays [3].

Adenosine Receptor Pharmacology Receptor Selectivity Drug Development

Functional Antagonism of A2A-Mediated cAMP Accumulation: ST 1535 vs. Its Metabolites

In functional assays measuring inhibition of NECA-induced cAMP accumulation in cells expressing cloned human A2A receptors, ST 1535 exhibits an IC50 of 353 nM [1]. This value is comparable to or slightly more potent than its major metabolites ST3932 (IC50 = 450 nM) and substantially more potent than ST4206 (IC50 = 990 nM) [2]. Notably, the binding affinities (Ki) of the metabolites are similar to the parent compound (ST1535 Ki = 8 nM; ST3932 Ki = 8 nM; ST4206 Ki = 12 nM), but their functional potency diverges significantly [2]. This indicates that ST 1535 itself provides the most potent functional blockade of A2A receptor signaling among this chemical series, while the metabolites contribute to sustained activity due to their extended presence in vivo.

cAMP Assay Functional Antagonism Metabolite Pharmacology

Low Dyskinetic Potential: ST 1535 + L-DOPA vs. Full-Dose L-DOPA in 6-OHDA Lesioned Rats

A critical differentiator for ST 1535 is its ability to potentiate the antiparkinsonian effect of a subthreshold L-DOPA dose without inducing the sensitization or abnormal involuntary movements (AIMs) associated with chronic full-dose L-DOPA. In unilaterally 6-OHDA lesioned rats, subchronic (18-day) co-administration of ST 1535 (20 mg/kg i.p., b.i.d.) with a threshold L-DOPA dose (3 mg/kg) produced contralateral turning comparable to a fully effective L-DOPA dose (6 mg/kg) but did NOT induce sensitization of turning behavior or abnormal involuntary movements [1]. In contrast, the full L-DOPA dose (6 mg/kg) significantly increased striatal markers of dyskinesia (GAD67, dynorphin, and enkephalin mRNA), whereas the ST 1535 + L-DOPA (3 mg/kg) combination did not alter these markers despite equivalent motor benefit [1].

Parkinson's Disease Dyskinesia L-DOPA Adjunct Therapy

In Vivo Antitremorigenic Efficacy: ST 1535 Quantified in Tacrine-Induced Tremor Model

ST 1535 demonstrates statistically significant antitremorigenic activity in the tacrine-induced jaw tremor model, a validated rat model of parkinsonian tremor. Acute administration of ST 1535 at 20 mg/kg i.p. significantly reduced the number of jaw tremors induced by tacrine [1]. This effect is consistent with the class of adenosine A2A antagonists; however, the specific dose-response relationship and the compound's demonstrated efficacy in both rodent and primate models of PD tremor provide quantitative anchors for experimental design [1][2]. While no direct comparator data are available from a single study, the efficacy is established relative to vehicle controls.

Parkinson's Disease Tremor Antitremorigenic

Optimal Research and Preclinical Development Scenarios for ST 1535


Investigating Atypical Hippocampal A2A Receptor Function and Non-Motor PD Symptoms

ST 1535 is the A2A antagonist of choice for studies requiring engagement of atypical adenosine A2A binding sites in the hippocampus, a property not shared by KW6002 [1]. This makes ST 1535 uniquely suited for exploring the role of hippocampal A2A receptors in cognitive impairment, mood disorders, or non-motor symptoms of Parkinson's disease. Researchers should use ST 1535 when their experimental questions involve hippocampal synaptic plasticity, neuroprotection against excitotoxicity, or the evaluation of A2A antagonists with broader brain regional occupancy profiles.

L-DOPA Adjunct Therapy Studies Aiming to Mitigate Dyskinesia Risk

ST 1535 is specifically validated for preclinical studies investigating L-DOPA-sparing strategies that avoid dyskinesia development. In the 6-OHDA rat model, subchronic ST 1535 + low-dose L-DOPA produced equivalent motor benefit to full-dose L-DOPA without elevating molecular markers of dyskinesia (GAD67, dynorphin, enkephalin mRNA) [2]. This scenario is ideal for evaluating chronic adjunctive therapies in PD models where dyskinesia confounds long-term efficacy assessments.

Studies Requiring Extended Pharmacodynamic Duration Due to Active Metabolites

For experimental designs requiring sustained A2A receptor blockade following oral administration, ST 1535 offers a distinct advantage due to its active metabolites (ST3932 and ST4206) that maintain pharmacological activity in vivo [3]. The parent compound and metabolites collectively provide a longer duration of action than would be predicted from the parent's pharmacokinetic half-life alone. This property is particularly valuable for chronic dosing paradigms, behavioral assays spanning multiple hours, or studies where once-daily dosing is desired.

Preferential A2A Antagonism with Retained A1 Activity for Mechanistic Studies

Investigators exploring the functional interplay between A2A and A1 adenosine receptors should select ST 1535 over ultra-selective agents like preladenant. ST 1535's A1/A2A selectivity ratio of approximately 46.5 provides a pharmacological tool to simultaneously modulate both receptor subtypes, albeit with a strong preference for A2A. This is particularly relevant for studies of neuroprotection (where A1 agonism or antagonism may play a role) or for validating dual-target hypotheses in PD.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ST 1535

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.